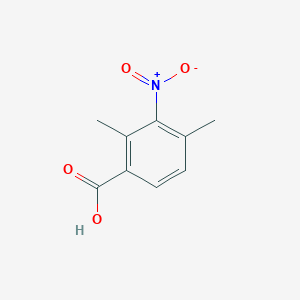

2,4-Dimethyl-3-nitrobenzoic acid

Vue d'ensemble

Description

2,4-Dimethyl-3-nitrobenzoic acid is a type of nitro compound, which is a very important class of nitrogen derivatives . Nitro compounds have a nitro group, −NO2, which is a hybrid of two equivalent resonance structures . The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen . This is in accord with the high dipole moments of nitro compounds .

Synthesis Analysis

Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid . A green synthesis process of 2,4-dimethyl-3-aminobenzoic acid has been disclosed, which uses 2,4-dimethylbenzoic acid as a raw material, uses concentrated nitric acid to carry out double nitration .Molecular Structure Analysis

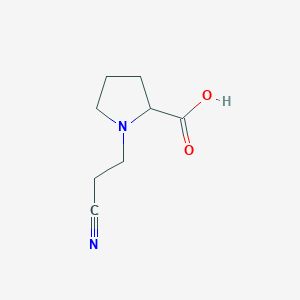

The molecular structure of this compound is C9H9NO4 . The molecular weight is 195.17 .Chemical Reactions Analysis

The nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . Direct nitration of aromatic compounds such as benzene takes place readily in the liquid phase . Nitration of a substituted benzene, where the substituent is electron withdrawing (NO2, CO2H, CN, and so on), generally produces the 1,3-isomer .Applications De Recherche Scientifique

Synthesis and Catalysis

2,4-Dimethyl-3-nitrobenzoic acid is used in catalytic oxidation processes, demonstrating its significance in synthetic chemistry. For instance, Yueqin Cai and Qiu Shui (2005) explored its synthesis via the catalytic oxidation of 2,4-(dimethylnitrobenzene) using molecular oxygen, cobalt acetate, and sodium bromide as a co-catalyst, achieving a significant yield under specific conditions. This process highlights its role in producing derivatives like 3-methyl-4-nitrobenzoic acid, which are valuable in various chemical syntheses (Cai & Shui, 2005).

Crystallography and Material Science

The compound is also relevant in crystallography and material science, where its polymorphs play a critical role in the crystallization processes of organic acid–base multicomponent systems. Research by Croitor et al. (2019) provides insight into the impact of 4-nitrobenzoic acid polymorphs on crystallization, which can be extrapolated to understand similar behaviors in compounds like this compound. Such studies are crucial for designing materials with desired properties and understanding solid-state transformations (Croitor et al., 2019).

Thermodynamics and Solubility

The solubility and thermodynamic properties of related compounds are extensively studied, offering insights into the behavior of this compound in various solvents. Wu et al. (2016) investigated the solubility and thermodynamics of 3-methyl-4-nitrobenzoic acid, providing valuable data for optimizing purification processes and understanding the dissolution behavior of similar compounds. Such research aids in the development of more efficient chemical processes and the design of new materials (Wu et al., 2016).

Molecular Interaction Studies

Studies on hydrogen-bonded complexes, like those involving 2-chloro-4-nitrobenzoic acid, shed light on molecular interactions that may be applicable to this compound. Research by Awad and Habeeb (1996) on the infrared spectra and molecular orbital studies of such complexes helps understand the molecular interactions and stability of potential derivatives of this compound. These insights are crucial for the development of new pharmaceuticals and materials with tailored properties (Awad & Habeeb, 1996).

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .

Orientations Futures

The solubilities of benzoic acid and its nitrated derivatives (3-nitrobenzoic acid and 3,5-dinitrobenzoic acid) are very helpful in improving the recrystallization and yields of 3-nitrobenzoic acid and 3,5-dinitrobenzoic acid . This could be a potential future direction for the use of 2,4-Dimethyl-3-nitrobenzoic acid.

Mécanisme D'action

Target of Action

Nitro compounds, in general, are known to interact with a variety of biological targets due to their high reactivity .

Mode of Action

The nitro group (−NO2) is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character can influence the compound’s interaction with its targets.

Biochemical Pathways

Nitro compounds can participate in a variety of reactions, including direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . These reactions could potentially affect various biochemical pathways.

Pharmacokinetics

Nitro compounds are known to have lower volatility than ketones of about the same molecular weight, which could influence their bioavailability .

Result of Action

The presence of the nitro group could potentially lead to various chemical reactions, influencing the structure and function of target molecules .

Action Environment

The action of 2,4-Dimethyl-3-nitrobenzoic acid can be influenced by various environmental factors. For instance, nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . Therefore, the compound’s action, efficacy, and stability could potentially be influenced by factors such as temperature and pH.

Analyse Biochimique

Biochemical Properties

The nitro group in 2,4-Dimethyl-3-nitrobenzoic acid can interact with various enzymes and proteins. The nitro group has a full positive charge on nitrogen and a half-negative charge on each oxygen This polar character can influence its interactions with other biomolecules

Molecular Mechanism

Nitro compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

2,4-dimethyl-3-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-5-3-4-7(9(11)12)6(2)8(5)10(13)14/h3-4H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBUZCIJRGFXZMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)O)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301302597 | |

| Record name | 2,4-Dimethyl-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301302597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39053-47-9 | |

| Record name | 2,4-Dimethyl-3-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39053-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethyl-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301302597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Diethyl 2-[(2-bromoanilino)methylene]malonate](/img/structure/B3036561.png)

![N-[(E)-1-(3,5-Dimethylpyrazol-1-yl)propan-2-ylideneamino]aniline](/img/structure/B3036562.png)

![2-amino-6,7-dihydrobenzo[d]thiazol-4(5H)-one](/img/structure/B3036566.png)

![2,3-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-one](/img/structure/B3036568.png)

![(E)-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-(phenyldiazenyl)pyriMidine-4,6-diaMine](/img/structure/B3036581.png)